molecular formula C16H17N5O B2966714 2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile CAS No. 2415463-95-3

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2966714
CAS No.: 2415463-95-3
M. Wt: 295.346
InChI Key: FOLXIEKFHHPMDV-UHFFFAOYSA-N
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Description

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a methoxy group linked to a piperidine ring, which is further substituted with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via nucleophilic substitution reactions using pyrazine derivatives.

    Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.

    Formation of the Pyridine Ring: The pyridine ring is typically formed through cyclization reactions involving appropriate nitriles and aldehydes.

    Final Coupling: The final step involves coupling the piperidine and pyridine rings through a methoxy linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Piperidin-4-yl)methoxy]pyridine-4-carbonitrile: Lacks the pyrazine ring, which may affect its binding properties and biological activity.

    2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile: Differing position of the carbonitrile group, which may influence its reactivity and interactions.

Uniqueness

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile is unique due to the presence of both the pyrazine and piperidine rings, which can confer specific electronic and steric properties. These features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c17-10-14-1-4-20-16(9-14)22-12-13-2-7-21(8-3-13)15-11-18-5-6-19-15/h1,4-6,9,11,13H,2-3,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLXIEKFHHPMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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